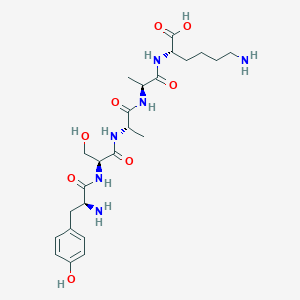
Hexanoic acid, 2-(4-hydroxyphenyl)ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanoic acid, 2-(4-hydroxyphenyl)ethyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products like fruits and flowers. This particular ester is synthesized from hexanoic acid and 2-(4-hydroxyphenyl)ethanol, combining the properties of both components.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hexanoic acid, 2-(4-hydroxyphenyl)ethyl ester typically involves the esterification of hexanoic acid with 2-(4-hydroxyphenyl)ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:
Hexanoic acid+2-(4-hydroxyphenyl)ethanolH2SO4Hexanoic acid, 2-(4-hydroxyphenyl)ethyl ester+H2O
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions
Hexanoic acid, 2-(4-hydroxyphenyl)ethyl ester can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back into hexanoic acid and 2-(4-hydroxyphenyl)ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The phenolic group in the ester can be oxidized to a quinone using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, heat.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Oxidation: Potassium permanganate (KMnO4), acidic or basic medium.
Major Products Formed
Hydrolysis: Hexanoic acid and 2-(4-hydroxyphenyl)ethanol.
Reduction: 2-(4-hydroxyphenyl)ethyl alcohol.
Oxidation: 2-(4-hydroxyphenyl)ethyl quinone.
Wissenschaftliche Forschungsanwendungen
Hexanoic acid, 2-(4-hydroxyphenyl)ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters with various pharmacologically active compounds.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Wirkmechanismus
The mechanism of action of hexanoic acid, 2-(4-hydroxyphenyl)ethyl ester involves its interaction with biological molecules through its ester and phenolic functional groups. The ester group can undergo hydrolysis in biological systems, releasing hexanoic acid and 2-(4-hydroxyphenyl)ethanol, which can then interact with various molecular targets. The phenolic group can participate in redox reactions, potentially affecting cellular oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
Hexanoic acid, 2-(4-hydroxyphenyl)ethyl ester can be compared with other esters and phenolic compounds:
Hexanoic acid, ethyl ester: Similar in structure but lacks the phenolic group, making it less reactive in redox reactions.
Phenyl ethanoate: Contains a phenyl group but has a different ester linkage, leading to different reactivity and applications.
Ethyl benzoate: Similar ester structure but with a benzene ring, used primarily in fragrances and flavorings.
These comparisons highlight the unique combination of ester and phenolic functionalities in this compound, which contribute to its distinct chemical properties and applications.
Eigenschaften
CAS-Nummer |
491845-54-6 |
|---|---|
Molekularformel |
C14H20O3 |
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
2-(4-hydroxyphenyl)ethyl hexanoate |
InChI |
InChI=1S/C14H20O3/c1-2-3-4-5-14(16)17-11-10-12-6-8-13(15)9-7-12/h6-9,15H,2-5,10-11H2,1H3 |
InChI-Schlüssel |
NAIRGNOUADQQGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)OCCC1=CC=C(C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-Bis[2-(2-methoxyethoxy)phenyl]phosphoryl-2-(2-methoxyethoxy)benzene;hydrate](/img/structure/B14251684.png)



![1-[4-Ethoxy-1-(2-ethoxyethyl)piperidin-4-yl]ethan-1-one](/img/structure/B14251726.png)

![(4E)-N-(Propan-2-yl)-4-[(propan-2-yl)imino]pent-2-en-2-amine](/img/structure/B14251738.png)


